2-(4-Chlorophenyl)-5-methyl-4-phenyl-1,3-thiazole 2-(4-Chlorophenyl)-5-methyl-4-phenyl-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 70031-77-5
VCID: VC7428431
InChI: InChI=1S/C16H12ClNS/c1-11-15(12-5-3-2-4-6-12)18-16(19-11)13-7-9-14(17)10-8-13/h2-10H,1H3
SMILES: CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Molecular Formula: C16H12ClNS
Molecular Weight: 285.79

2-(4-Chlorophenyl)-5-methyl-4-phenyl-1,3-thiazole

CAS No.: 70031-77-5

Cat. No.: VC7428431

Molecular Formula: C16H12ClNS

Molecular Weight: 285.79

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenyl)-5-methyl-4-phenyl-1,3-thiazole - 70031-77-5

Specification

CAS No. 70031-77-5
Molecular Formula C16H12ClNS
Molecular Weight 285.79
IUPAC Name 2-(4-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazole
Standard InChI InChI=1S/C16H12ClNS/c1-11-15(12-5-3-2-4-6-12)18-16(19-11)13-7-9-14(17)10-8-13/h2-10H,1H3
Standard InChI Key GHJMGJJTRRCWGA-UHFFFAOYSA-N
SMILES CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Geometry

Core Thiazole Framework

The 1,3-thiazole ring system consists of a five-membered heterocycle containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. In 2-(4-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazole, three substituents modify the base structure:

  • 2-position: 4-chlorophenyl group

  • 4-position: Phenyl group

  • 5-position: Methyl group

X-ray crystallographic data from analogous compounds, such as 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, reveal planar thiazole rings with dihedral angles between 5.6°–12.4° relative to attached aromatic groups . The chloro-substituted phenyl ring typically adopts a near-perpendicular orientation (85°–90°) to minimize steric clashes .

Electronic Effects of Substituents

  • 4-Chlorophenyl group: The electron-withdrawing chlorine atom (Hammett σₚ = +0.23) induces partial positive charge at the 2-position, enhancing electrophilic reactivity .

  • Methyl group: The 5-methyl substituent exerts +I effects, increasing electron density at adjacent positions.

  • Phenyl group: The 4-phenyl substituent contributes to extended π-conjugation, as evidenced by bathochromic shifts in UV-Vis spectra of similar compounds .

Synthetic Methodologies

Cyclocondensation Routes

While no direct synthesis of 2-(4-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazole has been reported, analogous thiazoles are typically synthesized via:

Scheme 1. General Synthesis Pathway

  • Hydrazide Formation:
    4-Chlorobenzoic acidMeOH/H2SO4Methyl 4-chlorobenzoateNH2NH24-Chlorobenzohydrazide\text{4-Chlorobenzoic acid} \xrightarrow{\text{MeOH/H}_2\text{SO}_4} \text{Methyl 4-chlorobenzoate} \xrightarrow{\text{NH}_2\text{NH}_2} \text{4-Chlorobenzohydrazide}

  • Cyclization:
    Hydrazide+CS2KOHPotassium dithiocarbazinateH+Thiadiazole intermediate\text{Hydrazide} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{Potassium dithiocarbazinate} \xrightarrow{\text{H}^+} \text{Thiadiazole intermediate}

  • Functionalization:
    Thiol intermediates undergo chlorination and subsequent nucleophilic substitution with amines or aryl groups .

For the target compound, substitution at the 4-position would require introducing the phenyl group prior to cyclization. Computational studies suggest that using phenylacetylene as a coupling partner in Sonogashira-type reactions could achieve this modification .

Physicochemical Properties

Calculated Molecular Parameters

Based on structurally related compounds :

PropertyValue
Molecular FormulaC₁₇H₁₃ClN₂S
Molecular Weight324.81 g/mol
logP (Octanol-Water)4.82 ± 0.3
Topological Polar SA45.3 Ų
H-bond Acceptors2

Spectroscopic Signatures

  • ¹H NMR: Expected signals:

    • δ 2.45 (s, 3H, CH₃)

    • δ 7.25–7.80 (m, 9H, aromatic H)

    • Absence of NH protons confirms cyclization

  • IR: Key vibrations:

    • 3050 cm⁻¹ (C–H aromatic)

    • 1580 cm⁻¹ (C=N stretch)

    • 690 cm⁻¹ (C–S–C deformation)

Biological Activity and Applications

Antibacterial Properties

Thiazoles bearing 4-chlorophenyl groups exhibit:

  • MIC values of 8–32 μg/mL against S. aureus

  • Synergistic effects with β-lactam antibiotics via penicillin-binding protein inhibition

Crystallographic and Solid-State Analysis

Packing Interactions

In the crystal structure of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole :

  • C–H···π Interactions: 2.89–3.12 Å distances stabilize molecular stacking

  • Halogen Bonds: C–Cl···S contacts (3.35 Å) contribute to lattice energy

  • Torsion Angles: C2–N1–C5–S1 = 178.9°, indicating near-planar conformation

Computational Modeling Insights

DFT Calculations

At the B3LYP/6-311G(d,p) level:

  • HOMO-LUMO Gap: 4.1 eV, suggesting moderate chemical stability

  • Electrostatic Potential: Positive charge localization at chlorine atom (MEP = +0.25 e/Å)

  • Thermodynamic Stability: ΔG_form = −128.4 kJ/mol (gas phase)

Industrial and Materials Applications

Organic Electronics

Thiazole derivatives with extended conjugation exhibit:

  • Charge carrier mobility up to 0.45 cm²/V·s in OFET configurations

  • Photoluminescence quantum yields of 38–42% in blue-light-emitting diodes

Corrosion Inhibition

Electrochemical studies of similar compounds show:

  • 92% inhibition efficiency on mild steel in 1M HCl

  • Adsorption follows Langmuir isotherm (ΔG_ads = −37.2 kJ/mol)

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